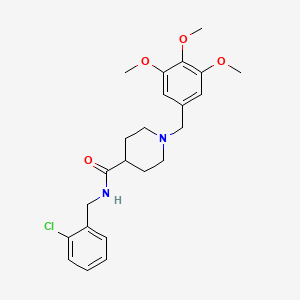
N-(2-chlorobenzyl)-1-(4-fluorobenzyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(2-chlorobenzyl)-1-(4-fluorobenzyl)-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ABT-594 is a highly potent and selective agonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs) in the central nervous system.
Wirkmechanismus
N-(2-chlorobenzyl)-1-(4-fluorobenzyl)-4-piperidinecarboxamide binds to and activates the α4β2 subtype of nAChRs in the central nervous system. Activation of these receptors leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, pain, and addiction. The activation of α4β2 nAChRs by this compound also leads to the inhibition of the release of glutamate, a neurotransmitter involved in pain signaling.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies. The compound has also been shown to have antinociceptive effects in various pain models, including thermal, mechanical, and chemical stimuli. This compound has been shown to have a faster onset of action and longer duration of action compared to other analgesics, such as morphine.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorobenzyl)-1-(4-fluorobenzyl)-4-piperidinecarboxamide is a highly potent and selective agonist of the α4β2 subtype of nAChRs, which makes it a useful tool for studying the role of these receptors in various neurological and psychiatric disorders. However, the compound is also highly toxic and can cause serious adverse effects, such as seizures and respiratory depression, at high doses. Therefore, careful dosing and monitoring are required when using this compound in lab experiments.
Zukünftige Richtungen
Future research on N-(2-chlorobenzyl)-1-(4-fluorobenzyl)-4-piperidinecarboxamide could focus on its potential therapeutic applications in various neurological and psychiatric disorders. The compound could be investigated further for its potential use in smoking cessation therapy, as well as for its analgesic, anxiolytic, and antidepressant effects. Future research could also focus on developing safer and more selective analogs of this compound with fewer adverse effects. Finally, the role of α4β2 nAChRs in various neurological and psychiatric disorders could be further elucidated using this compound as a tool.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-1-(4-fluorobenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies. This compound has also been investigated for its potential use in smoking cessation therapy due to its ability to activate the α4β2 nAChRs, which are involved in nicotine addiction.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O/c21-19-4-2-1-3-17(19)13-23-20(25)16-9-11-24(12-10-16)14-15-5-7-18(22)8-6-15/h1-8,16H,9-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUARHOWTNIOXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



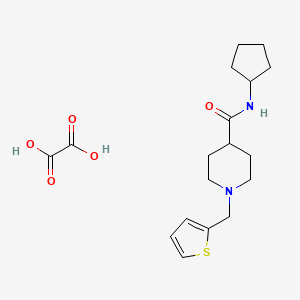
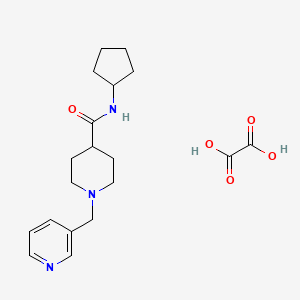

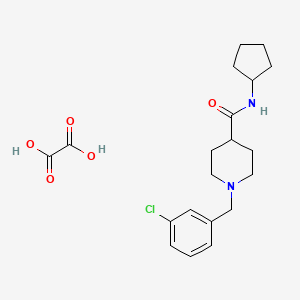
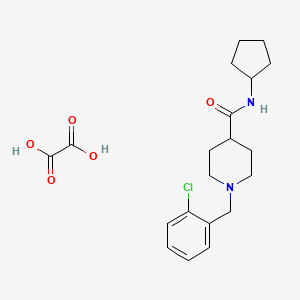
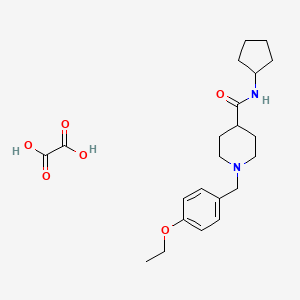
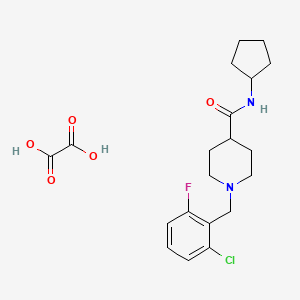
![1-[3-(benzyloxy)benzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate](/img/structure/B3949518.png)

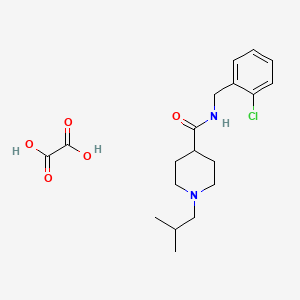


![1-[3-(benzyloxy)benzyl]-N-(2-chlorobenzyl)-4-piperidinecarboxamide](/img/structure/B3949573.png)
